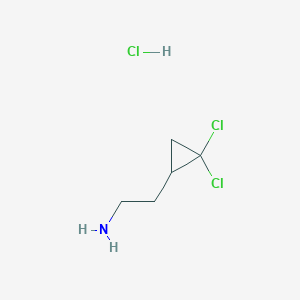

![molecular formula C24H25N5OS B2698822 N-(2-phenylpropyl)-1-(pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide CAS No. 1040678-03-2](/img/structure/B2698822.png)

N-(2-phenylpropyl)-1-(pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a complex organic molecule that contains several functional groups and rings, including a phenylpropyl group, a pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl group, and a piperidine-4-carboxamide group. These groups suggest that the compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl group, for example, is a fused ring system that includes a pyridine ring (a six-membered ring with one nitrogen atom) fused to a thieno[3,2-d]pyrimidine ring (a seven-membered ring with two nitrogen atoms) .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the conditions and the presence of other reactants. The various functional groups present in the molecule could potentially undergo a variety of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could impact its solubility in different solvents .Aplicaciones Científicas De Investigación

Anti-Angiogenic and DNA Cleavage Activities

The synthesis and characterization of novel derivatives of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide have shown significant anti-angiogenic and DNA cleavage activities. These activities suggest potential applications in anticancer research, where inhibiting angiogenesis (the formation of new blood vessels) and inducing DNA damage are strategies for cancer therapy. The presence of specific electron-donating and withdrawing groups in these compounds appears to play a crucial role in their potency as anti-angiogenic and cytotoxic agents (Kambappa et al., 2017).

Antimicrobial Activity

Another area of application is in antimicrobial research, where pyridothienopyrimidinones have been synthesized and found to possess antistaphylococcal activity. This highlights their potential use in developing new antibacterial agents, especially in a time when antibiotic resistance is a growing concern (Kostenko et al., 2008).

Synthesis of Heterocyclic Systems

The compound's structure also lends itself to the synthesis of various heterocyclic systems, which are crucial in medicinal chemistry for developing new therapeutic agents. For instance, thieno[2,3-b]pyridine-2-carboxylate has been used to construct new heterocyclic systems such as thienopyrimidinone, thienopyridine, and pyridothienoxazinone derivatives. These compounds have been fully characterized, suggesting broad utility in synthesizing complex organic molecules (Madkour et al., 2010).

Antiproliferative Activity

Additionally, the antiproliferative activity of 3-amino-2-arylcarboxamide-thieno[2,3-b]pyridines against the phospholipase C enzyme has been studied, with modifications to key functional groups affecting activity. This research contributes to understanding structure-activity relationships in anticancer drug development (van Rensburg et al., 2017).

Analgesic and Antiparkinsonian Activities

The compound's derivatives have been investigated for their analgesic and antiparkinsonian activities, with some showing promising results comparable to existing drugs. This indicates potential applications in developing new treatments for pain and Parkinson's disease (Amr et al., 2008).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-(2-phenylpropyl)-1-(8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5OS/c1-16(17-6-3-2-4-7-17)14-26-23(30)18-9-12-29(13-10-18)22-21-20(27-15-28-22)19-8-5-11-25-24(19)31-21/h2-8,11,15-16,18H,9-10,12-14H2,1H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLHYBBNFPRAWDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1CCN(CC1)C2=NC=NC3=C2SC4=C3C=CC=N4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Benzhydrylpiperazino)methyl]phenyl (2-chloro-1,3-thiazol-5-yl)methyl ether](/img/structure/B2698740.png)

![Ethyl 5-[(2-formylphenoxy)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B2698746.png)

![[1-(3-Fluoropyridin-4-yl)cyclopropyl]methanamine](/img/structure/B2698749.png)

![3-butyl-2-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2698753.png)

![N-(3-chloro-4-methoxyphenyl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2698754.png)

![{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}({[2-(4-chlorophenyl)-2-oxoethyl]sulfamoyl})[(2,6-dichlorophenyl)methyl]amine](/img/structure/B2698755.png)

![1-[(3-Methoxyphenyl)methyl]cyclobutyl-methanamine hydrochloride](/img/structure/B2698756.png)

![N-(2-furylmethyl)-2-{[2-(3-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B2698758.png)

![1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B2698759.png)

![3-chloro-N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2698762.png)